N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester

描述

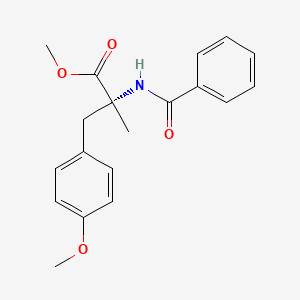

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester typically involves the esterification of N-Benzoyl-O,alpha-dimethyl-D-tyrosine. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the compound’s purity and quality .

化学反应分析

Types of Reactions

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Medicinal Chemistry

Antagonist Development

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester has been utilized in the design of antagonist ligands for various receptors. For instance, derivatives of this compound have been synthesized to target the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. The modifications to the tyrosine structure allow for enhanced binding affinity and selectivity towards the receptor, making these compounds valuable for drug development aimed at treating chronic pain and inflammatory diseases .

Peptide Synthesis

The compound serves as a building block in peptide synthesis. Its unique structure facilitates the creation of peptides with narrow molecular weight distributions. This is crucial for developing therapeutic peptides that require specific sizes and functionalities to exhibit desired biological activities. The synthesis process often involves coupling this compound with other amino acids under controlled conditions to achieve high yields of functional peptides .

Biochemical Assays

Protease Substrates

this compound has been explored as a substrate for serine proteases. Its hydrolysis can be monitored spectrophotometrically, providing a continuous assay for enzymes such as chymotrypsin and subtilisin. The compound's low spontaneous hydrolysis rate makes it an ideal candidate for studying protease activity without interference from background reactions .

Chemical Biology

Metal-binding Applications

Research has shown that modifications of this compound can lead to the synthesis of metal-binding amino acids. These derivatives can coordinate with metal ions, which is significant for developing metalloproteins or catalysts in biochemical reactions. The ability to form stable complexes with metals enhances the utility of these compounds in biochemical assays and therapeutic applications .

Case Study 1: Development of P2X7 Receptor Antagonists

A study focused on synthesizing derivatives of this compound to evaluate their efficacy as P2X7 receptor antagonists. The synthesized compounds were tested for binding affinity using radiolabeled ligand displacement assays, showing promising results with several derivatives exhibiting high selectivity and potency against the receptor.

Case Study 2: Peptide Synthesis Optimization

In another study, researchers optimized the conditions for synthesizing peptides using this compound as a key component. By varying solvent conditions and reaction times, they achieved a significant increase in yield and purity of the resultant peptides, demonstrating the compound's versatility in peptide chemistry.

Data Tables

| Application Area | Compound Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | P2X7 Receptor Antagonist Development | Enhanced binding affinity observed |

| Biochemical Assays | Protease Substrate | Continuous assay method developed |

| Chemical Biology | Metal-binding Amino Acids | Stable metal complexes formed |

| Peptide Synthesis | Building Block for Therapeutic Peptides | Improved yield through optimized conditions |

作用机制

The mechanism of action of N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- N-Benzoyl-D-tyrosine methyl ester

- N-Benzoyl-O-methyl-D-tyrosine methyl ester

- N-Benzoyl-O,alpha-dimethyl-L-tyrosine methyl ester

Uniqueness

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is unique due to its specific structural features, such as the presence of the benzoyl group and the alpha-dimethyl substitution on the tyrosine moiety. These structural characteristics confer unique chemical and biological properties, making it distinct from other similar compounds .

生物活性

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is a compound of significant interest in the fields of supramolecular chemistry, pharmaceutical chemistry, and prebiotic chemistry. Its biological activity, while not extensively documented, shows promise in various applications, including enzyme mimicry and as a prodrug for therapeutic agents. This article consolidates the current understanding of its biological properties based on recent research findings.

Overview of the Compound

This compound is a derivative of tyrosine, an amino acid known for its role in protein synthesis and as a precursor to several important neurotransmitters. The modification with a benzoyl group and dimethylation at the α-position enhances its chemical stability and may influence its biological interactions.

1. Catalytic Activity

Research indicates that this compound can be used to create hydrogels that exhibit esterase-like activity. These hydrogels are formed from amino acid derivatives and are analyzed for their catalytic properties using techniques such as field emission scanning electron microscopy (FE-SEM) and circular dichroism spectroscopy. The findings suggest that these hydrogels demonstrate enhanced catalytic activity in helical fibers compared to straight fibers, indicating potential applications in biomimetic catalysis.

2. Prodrug Development

The compound has been investigated as a prodrug aimed at improving the delivery and efficacy of therapeutic agents. Studies focus on its solid-state properties and intermolecular interactions to understand its hydrolysis rates and stability, which are critical for prodrug effectiveness. Results indicate that this compound is stable with a relatively low hydrolysis rate, making it a suitable candidate for further development as a prodrug.

3. Prebiotic Chemistry

In the realm of prebiotic chemistry, this compound is studied for its role in the self-assembly of biomolecules. Research suggests that it can co-assemble with other amino acids to form complex supramolecular structures. These findings provide insights into the potential pathways for the emergence of life by mimicking early biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzoyl-D-tyrosine | Benzoyl group on D-tyrosine | More common in biological systems |

| O-Methyl-D-tyrosine | Methyl group on hydroxyl of D-tyrosine | Lacks benzoyl group but retains similar properties |

| N-Acetyl-O,alpha-dimethyl-D-tyrosine | Acetyl instead of benzoyl | Different acyl group may alter biological activity |

| 4-Hydroxyphenylalanine | Hydroxyl group instead of benzoyl | Naturally occurring amino acid precursor |

This table highlights how the specific combination of functional groups in this compound may influence its reactivity and applications compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities associated with tyrosine derivatives generally, which can provide context for understanding this compound:

- Anti-Cancer Activity : Some derivatives of tyrosine have demonstrated anti-cancer properties by inducing apoptosis in cancer cell lines. For example, modifications at specific positions on tyrosine have been shown to enhance cytotoxicity against melanoma cells .

- Enzyme Mimicry : The compound's structural features allow it to mimic certain enzymatic functions. This has implications for designing synthetic enzymes that could replicate natural catalytic processes .

属性

IUPAC Name |

methyl (2R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQDNGJQNODLOJ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652446 | |

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172168-14-8 | |

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。